molecular formula C20H18O9 B564993 Demethylaquilochin CAS No. 305364-91-4

Demethylaquilochin

Katalognummer B564993
CAS-Nummer: 305364-91-4
Molekulargewicht: 402.355
InChI-Schlüssel: ATBGMZCSYDMJJM-RHSMWYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Demethylaquilochin (DMAQ) is a novel compound that is synthesized from a natural product, aquilochin. It has been studied for its potential to be used as a therapeutic agent in treating various diseases, including cancer. DMAQ has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Wissenschaftliche Forschungsanwendungen

  • DNA Demethylation Mechanisms : Demethylating agents are crucial for studying DNA demethylation mechanisms. For instance, a study demonstrated that DNA demethylation in vitro involves RNA and is resistant to proteinase K, suggesting a role in gene specificity controlled by protein factors (Weiss et al., 1996).

  • Treatment of Hematopoietic Malignancies : Demethylating agents are used in the treatment of hematologic neoplasia and hemoglobinopathies. They target cancer cells through DNA demethylation and have shown encouraging response rates in myelodysplasia and acute myeloid leukemia (AML) (Claus, Almstedt, & Lübbert, 2005).

  • Effects on Solid Tumours : These agents have shown efficacy in altering the methylation status and improving clinical outcomes in patients with solid tumours. Although the overall response is limited, they hold potential for treating highly methylated tumours (Linnekamp et al., 2017).

  • Role in Epigenetics of Hematological Malignancies : Demethylating agents are considered novel pharmacologic concepts in the treatment of malignant diseases by manipulating gene expression through epigenetic modifications (Jost & Galm, 2007).

  • Targeting Colorectal Cancer Cells : Low-dose 5-AZA-CdR, a DNA-demethylating agent, targets colorectal cancer-initiating cells by inducing viral mimicry through endogenous transcripts, highlighting a novel anti-tumor mechanism (Roulois et al., 2015).

  • Cancer Stemness and Therapeutic Targeting : LSD1/KDM1A, a demethylase, plays a role in cancer stem cells and is a promising therapeutic target. Demethylating drugs can reverse cancer stemness characteristics, such as self-renewal and chemoresistance (Karakaidos, Verigos, & Magklara, 2019).

  • Analgesic Potential in Cancer Pain : Demethylating drugs, through the re-expression of OPRM1 gene, have shown potential as novel analgesics for cancer pain, demonstrating the regulatory role of methylation in cancer pain (Viet et al., 2014).

  • Cardiomyogenic Differentiation : 5-Azacytidine, a DNA demethylation agent, promotes cardiomyogenic differentiation in various cell types, including human adipose precursor cells (Lee, Sepulveda, Rubin, & Marra, 2009).

  • Mitochondrial Role in Liver Mixed Function Oxidation Reactions : Demethylating agents help understand the complex role of mitochondria in controlling drug biotransformation reactions (Cinti, Moldéus, & Schenkman, 1972).

  • Immune System Modulation in Cancer Therapy : Demethylating agents in cancer therapy may activate a cellular antiviral program through transcriptional activation of endogenous retroviral sequences, highlighting an immunity dimension (Licht, 2015).

Eigenschaften

IUPAC Name

3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGMZCSYDMJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylaquilochin

Q & A

Q1: What is 5'-Demethylaquilochin and where is it found?

A1: 5'-Demethylaquilochin is a coumarinolignoid, a type of natural product with a structure composed of coumarin and lignan units. It has been isolated from the roots of the Mallotus apelta plant, alongside other coumarinolignoids. []

Q2: Are there any studies investigating the biological activity of 5'-Demethylaquilochin?

A2: While the provided abstract mentioning 5'-Demethylaquilochin does not describe any biological activity for this specific compound, it states that a related coumarinolignoid isolated from the same plant, Malloapelin C, exhibits promising hepatoprotective activity against D-galactosamine-induced toxicity in WB-F344 rat hepatic epithelial stem-like cells. [] This suggests that further research on 5'-Demethylaquilochin and its potential biological activities could be warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.